molecular formula C10H12Cl2O2 B8298107 4-Chloro-1-(4-chlorophenoxy)-2-butanol

4-Chloro-1-(4-chlorophenoxy)-2-butanol

Cat. No. B8298107
M. Wt: 235.10 g/mol
InChI Key: LSZJJYQYOLWYTK-UHFFFAOYSA-N
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Patent
US04609735

Procedure details

4-Chloro-1-(4-chlorophenoxy)-2-butanol was prepared using the procedure of Preparation 7 from 45 g. (0.5 mole) of p-chlorophenol, 72 g. (0.5 mole) of 1,4-dichloro-2-butanol, 40 g. (1.0 mole) of sodium hydroxide and 400 ml. of water to give 85 g. (36.1%) of product which melted at 62°-64° C. after recrystallization from isopropanol.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl[CH2:10][CH:11]([OH:15])[CH2:12][CH2:13][Cl:14].[OH-].[Na+]>O>[Cl:14][CH2:13][CH2:12][CH:11]([OH:15])[CH2:10][O:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
ClCC(CCCl)O
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the procedure of Preparation 7 from 45 g
CUSTOM
Type
CUSTOM
Details
(36.1%) of product which melted at 62°-64° C. after recrystallization from isopropanol

Outcomes

Product
Name
Type
product
Smiles
ClCCC(COC1=CC=C(C=C1)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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